molecular formula C10H12O2 B1330400 O-Cresyl glycidyl ether CAS No. 2210-79-9

O-Cresyl glycidyl ether

Cat. No.: B1330400
CAS No.: 2210-79-9
M. Wt: 164.2 g/mol
InChI Key: KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Scientific Research Applications

O-Cresyl glycidyl ether has a wide range of applications in scientific research:

Safety and Hazards

Exposure to O-Cresyl glycidyl ether may cause irritation of the skin and eyes, and allergic dermatitis . It is recommended to handle this chemical in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While specific future directions for O-Cresyl glycidyl ether were not found in the search results, its use as a reactive diluent for epoxy resins suggests potential for continued application in the development of coatings, sealants, adhesives, and elastomers .

Biochemical Analysis

Biochemical Properties

O-Cresyl glycidyl ether plays a significant role in biochemical reactions due to its glycidyl functionality. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be a skin irritant and sensitizer, indicating its interaction with skin proteins and enzymes . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to potential allergic reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to cause irritation and sensitization in skin cells, leading to allergic dermatitis . The compound can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . These interactions can lead to changes in cellular behavior and function, particularly in skin cells.

Molecular Mechanism

The molecular mechanism of this compound involves its glycidyl functionality, which allows it to form covalent bonds with nucleophilic sites on biomolecules . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to form covalent bonds with proteins can result in changes in gene expression and cellular function . Additionally, this compound can induce base-pair substitutions in bacteria, indicating its mutagenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard conditions but can degrade when exposed to strong oxidants, bases, acids, and amines . Long-term exposure to this compound can lead to repeated or prolonged skin sensitization and irritation . In vitro and in vivo studies have shown that the compound can cause local irritation and sensitization over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and sensitization . At higher doses, it can lead to more severe toxic effects, including local irritation and potential mutagenicity . Studies have shown that the compound is not systemically genotoxic at doses up to 500 mg/kg body weight per day in mice .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is directly mutagenic and induces base-pair substitutions in bacteria . The mutagenic activity is significantly reduced by the addition of a metabolic activation system, indicating the involvement of metabolic enzymes in its detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular proteins and enzymes . These interactions can affect the compound’s distribution within different cellular compartments and tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact the compound’s activity and function within the cell.

Preparation Methods

The preparation of O-Cresyl glycidyl ether typically involves a two-step process:

In industrial settings, this process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

O-Cresyl glycidyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where the glycidyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

O-Cresyl glycidyl ether is unique due to its specific structure and properties. Similar compounds include:

The uniqueness of this compound lies in its balance of reactivity, solubility, and lower toxicity compared to other glycidyl ethers.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3
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InChI Key

KFUSXMDYOPXKKT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1OCC2CO2
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID8024862
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Molecular Weight

164.20 g/mol
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Physical Description

O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Liquid; NKRA, Clear light yellow liquid; [CAMEO], COLOURLESS LIQUID.
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Boiling Point

498 °F at 760 mmHg (NTP, 1992), at 0.533kPa: 109-111 °C
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Flash Point

200 °F (NTP, 1992), 200 °F, 113 °C c.c.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in water: none
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Density

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 5.7
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CAS No.

2210-79-9
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

A solution of ortho-cresol (64.8 g., 0.6 mole), epichlorohydrin (330 g., 3.6 mole), and piperidine (5 drops) was allowed to react and the product was isolated using the same methods outlined hereinabove in Example 1. Concentration of the methylene chloride extract gave 95 g. of crude epoxide (IIb) which was used without further purification.
Quantity
64.8 g
Type
reactant
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Quantity
330 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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